

In Vitro Efficacy of Ceftazidime Sodium Against Clinical Isolates: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceftazidime sodium**

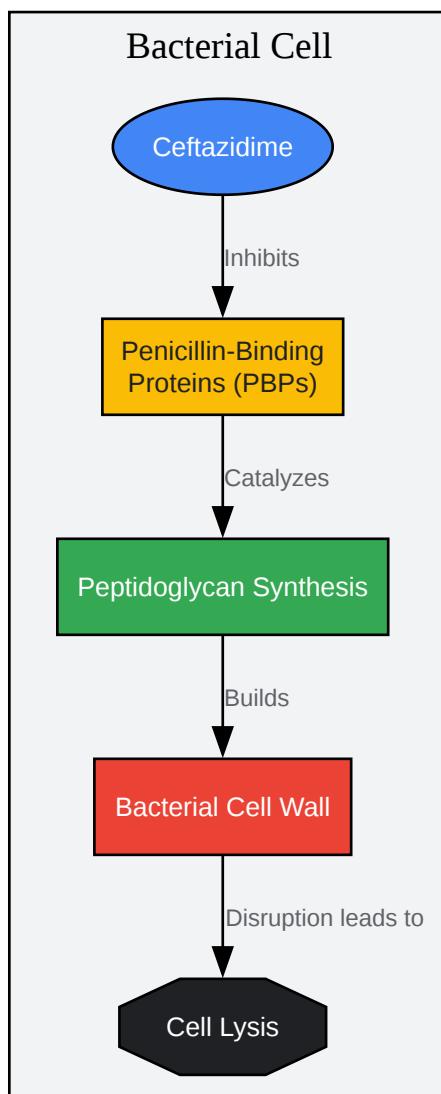
Cat. No.: **B1231384**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro evaluation of **Ceftazidime sodium** against a range of clinically relevant bacterial isolates. The document details the antimicrobial's mechanism of action, common resistance pathways, and standardized methodologies for assessing its efficacy. Quantitative data from various studies are presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction to Ceftazidime


Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.^{[1][2]} Its particular effectiveness against *Pseudomonas aeruginosa* has made it a critical tool in treating various infections, including pneumonia, meningitis, urinary tract infections, and sepsis.^{[1][3]} The bactericidal action of Ceftazidime stems from its ability to disrupt the synthesis of the bacterial cell wall.^{[2][4]}

Mechanism of Action

Ceftazidime exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.^{[2][4]} By binding to these proteins, particularly PBP3 in Gram-negative bacteria, Ceftazidime blocks the transpeptidation step in peptidoglycan synthesis.^{[2][4][5]} This inhibition

leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.

[4] The chemical structure of Ceftazidime, specifically the presence of a C=N-OCH₃ group, provides it with enhanced stability against many β -lactamase enzymes produced by Gram-negative bacteria, which are a common cause of resistance to other β -lactam antibiotics.[1]

[Click to download full resolution via product page](#)

Mechanism of Action of Ceftazidime.

Mechanisms of Resistance

Bacterial resistance to Ceftazidime can emerge through several mechanisms. The most significant of these is the production of β -lactamase enzymes that can hydrolyze the β -lactam

ring of the antibiotic, rendering it inactive.[1] While Ceftazidime is stable against many common β -lactamases, the emergence of extended-spectrum β -lactamases (ESBLs) and carbapenemases (like KPC and NDM) can confer resistance.[1][6] Other mechanisms of resistance include alterations in the target PBPs, reduced expression or loss of outer membrane proteins (porins) which limits drug entry into the bacterial cell, and the overexpression of efflux pumps that actively transport the antibiotic out of the cell.[6]

In Vitro Susceptibility Testing

The in vitro susceptibility of clinical isolates to Ceftazidime is primarily determined using standardized methods such as broth microdilution, agar dilution, and disk diffusion. These methods are crucial for guiding clinical therapy and for monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines and interpretive criteria (breakpoints) for these tests.[7][8]

Data Presentation

The following tables summarize the in vitro activity of Ceftazidime and Ceftazidime-avibactam against various clinical isolates as reported in several studies. Minimum Inhibitory Concentration (MIC) is a key quantitative measure, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Ceftazidime against Various Clinical Isolates

Organism	Number of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Percent Susceptible (%)	Reference
Enterobacteriaceae (cephalothin-resistant)	324	-	1	91	[3]
Pseudomonas aeruginosa	-	-	4	90	[3]
Acinetobacter	-	-	-	-	[3]
Staphylococcus aureus	-	-	-	Moderate Activity	[3]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant Enterobacteriales (CRE)

Organism	Number of Isolates	Percent Resistant (%) - Broth Microdilution	Percent Resistant (%) - Disk Diffusion	Percent Resistant (%) - E-test	Reference
CRE	111	42.3	45.9	45.9	[9][10]

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Global Isolates (INFORM 2012-2014)

Organism	Number of Isolates	MIC ₉₀ (mg/L)	Percent Susceptible (%)	Reference
Enterobacteriaceae	34,062	2	96.6	[7]
Pseudomonas aeruginosa	7,062	8	92.0	[7]

Table 4: In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant Isolates from Pakistan

Organism	Number of Isolates	Percent Susceptible (%)	Reference
Carbapenem-Resistant Isolates	158	11	[11]
Klebsiella spp.	-	13	[11]
E. coli	-	7	[11]
P. aeruginosa	-	14	[11]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reproducible and comparable in vitro susceptibility data. The following sections outline the methodologies for key experiments.

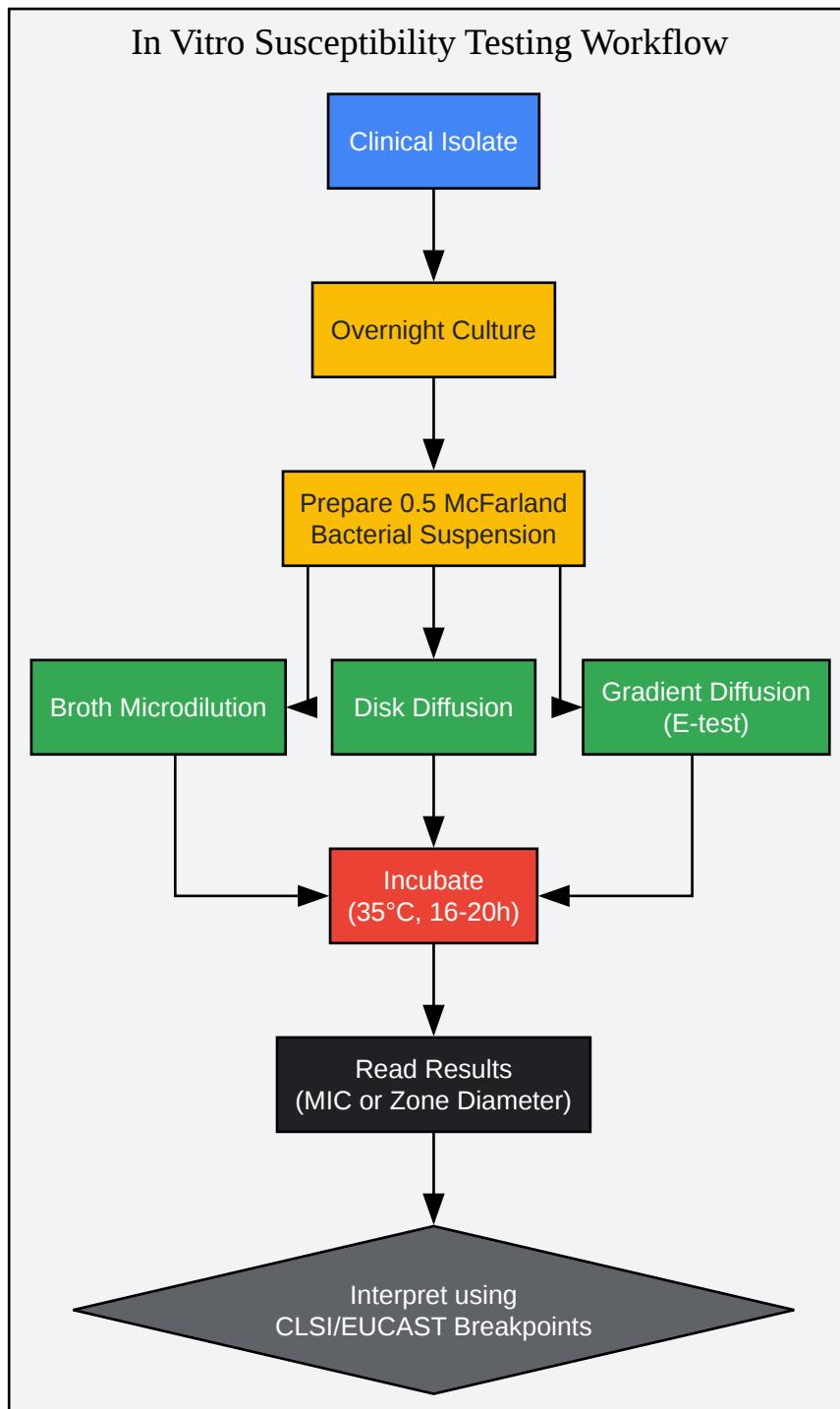
Broth Microdilution (BMD) Method

The broth microdilution method is considered a reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Antimicrobial Agent: Prepare a stock solution of **Ceftazidime sodium** of known concentration. A series of two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

- Inoculum Preparation: Culture the clinical isolate on an appropriate agar medium overnight. Select several colonies to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
- Inoculation and Incubation: Dispense the diluted antimicrobial agent and the bacterial inoculum into the wells of a microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism. The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints provided by CLSI or EUCAST.[7][8]

Disk Diffusion (Kirby-Bauer) Method


The disk diffusion method is a widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing.

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from an overnight culture of the clinical isolate.
- Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.
- Application of Antibiotic Disk: Aseptically apply a paper disk impregnated with a specified amount of Ceftazidime (e.g., 30 μg) onto the surface of the inoculated agar plate.
- Incubation: Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). The zone diameter is interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST guidelines.

Gradient Diffusion (E-test) Method

The E-test is a quantitative method that determines the MIC of an antimicrobial agent.

- Inoculum Preparation and Inoculation: Prepare the bacterial inoculum and inoculate the Mueller-Hinton agar plate as described for the disk diffusion method.
- Application of E-test Strip: Apply a plastic strip impregnated with a predefined gradient of Ceftazidime concentrations onto the agar surface.
- Incubation: Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Interpretation of Results: An elliptical zone of inhibition will form along the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

[Click to download full resolution via product page](#)

General workflow for in vitro susceptibility testing.

Conclusion

The in vitro evaluation of **Ceftazidime sodium** remains a cornerstone in understanding its efficacy against evolving clinical isolates. Standardized methodologies are paramount for generating reliable data that can inform clinical decision-making and surveillance of antimicrobial resistance. While Ceftazidime continues to be a valuable agent, particularly against *P. aeruginosa*, the emergence of resistance necessitates ongoing monitoring and the development of new therapeutic strategies, such as the combination of Ceftazidime with β -lactamase inhibitors like avibactam. This technical guide provides a foundational understanding for researchers and professionals engaged in the critical field of antimicrobial drug development and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceftazidime - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 3. The in vitro activity of ceftazidime against resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacteriales: Comparison with Reference Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]

- 11. Evaluation of In-vitro Activity of Ceftazidime-avibactam Against Carbapenem-resistant Gram-negative Bacteria: A Cross-sectional Study from Pakistan [xiahepublishing.com]
- To cite this document: BenchChem. [In Vitro Efficacy of Ceftazidime Sodium Against Clinical Isolates: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231384#initial-in-vitro-evaluation-of-ceftazidime-sodium-against-clinical-isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com